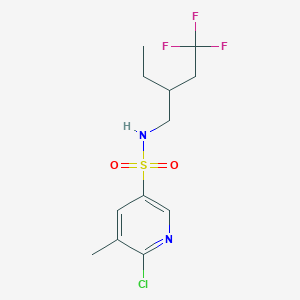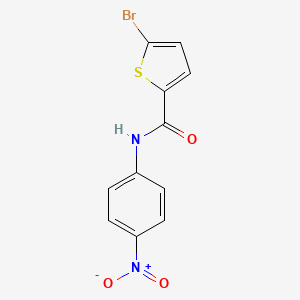
6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamide, also known as Sulfasalazine, is a sulfonamide derivative that has been used as an anti-inflammatory agent in the treatment of various diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. The compound has been widely studied due to its unique chemical structure and potential therapeutic effects.
Wirkmechanismus
6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee acts by inhibiting the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA and RNA. This leads to a decrease in the production of pro-inflammatory cytokines and immune cell activity, resulting in an anti-inflammatory and immunomodulatory effect.
Biochemical and Physiological Effects:
6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee has been shown to have a number of biochemical and physiological effects. It can cause a decrease in the production of pro-inflammatory cytokines, reduce the activity of immune cells, and induce apoptosis in cancer cells. The compound has also been shown to have antioxidant properties, and can scavenge free radicals and protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. The compound is also stable and easy to handle, and has a well-established mechanism of action. However, there are also limitations to its use. 6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee can have off-target effects, and its efficacy can vary depending on the disease and the individual patient. Additionally, the compound can have side effects such as gastrointestinal disturbances and skin rashes.
Zukünftige Richtungen
There are a number of future directions for research on 6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee. One area of interest is the development of new analogs and derivatives of the compound, with improved efficacy and reduced side effects. Another area of research is the investigation of the compound's potential as a chemotherapeutic agent in the treatment of cancer. Additionally, there is a need for further studies on the mechanism of action and biochemical effects of 6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee, as well as its potential use in the treatment of other diseases such as multiple sclerosis and Alzheimer's disease.
In conclusion, 6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee is a sulfonamide derivative that has been extensively studied for its anti-inflammatory and immunomodulatory effects. The compound has a well-established mechanism of action, and has been used in the treatment of various diseases. While there are limitations to its use, 6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee has a number of advantages for use in lab experiments, and there are a number of future directions for research on the compound.
Synthesemethoden
The synthesis of 6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee involves the reaction of 5-methylpyridine-3-sulfonyl chloride with 2-ethyl-4,4,4-trifluorobutylamine in the presence of a base such as triethylamine. The resulting product is then reacted with sodium hydroxide and 6-chloro-1-hydroxybenzotriazole to form 6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamidee has been extensively studied for its anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta, and reduce the activity of immune cells such as T-cells and B-cells. The compound has also been investigated for its potential as a chemotherapeutic agent in the treatment of cancer, due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
6-chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClF3N2O2S/c1-3-9(5-12(14,15)16)6-18-21(19,20)10-4-8(2)11(13)17-7-10/h4,7,9,18H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIYDEOKOPHFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(F)(F)F)CNS(=O)(=O)C1=CN=C(C(=C1)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(2-ethyl-4,4,4-trifluorobutyl)-5-methylpyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-1-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2732468.png)
![(NE)-N-[(2,4,5-trimethylphenyl)methylidene]hydroxylamine](/img/structure/B2732469.png)
![Methyl 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzoate](/img/structure/B2732470.png)

![8-(3,5-diethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2732474.png)
![3-(2-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2732476.png)

![1-(3-fluorobenzyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2732482.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2732483.png)
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2732484.png)
![N-(8-Methyl-8-azabicyclo[3.2.1]oct-3-yl)-2-(phenylsulfanyl)acetamide](/img/structure/B2732485.png)
![3-(2,4-dimethoxyphenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2732486.png)
![3-cyclopentyl-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propanamide](/img/structure/B2732487.png)
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2732488.png)